2-(Cyclopropylmethoxy)pyridine-4-carbothioamide
Overview
Description
2-(Cyclopropylmethoxy)pyridine-4-carbothioamide is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Antisecretory and Antiulcer Activities
2-(Cyclopropylmethoxy)pyridine-4-carbothioamide and its derivatives have been investigated for their potential antisecretory and antiulcer activities. In one study, derivatives of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide, a related compound, were synthesized and evaluated for their efficacy in these areas. These compounds exhibited significant activities, surpassing those reported for known drugs like cimetidine (Aloup et al., 1987).
2. Antibacterial Activity
Research into the antibacterial properties of thiosemicarbazides, which include this compound, has shown promising results. N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides demonstrated effective antibacterial activity against Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA) strains (Bhat et al., 2022).
3. Spin Crossover Properties
Studies on thioamide-functionalised 2,6-bis(pyrazol-1-yl)pyridine iron(II) complexes, which are closely related to this compound, have demonstrated intriguing spin crossover properties above room temperature. These properties are crucial for applications in molecular electronics and spintronics (Attwood et al., 2019).
4. Antimicrobial and Antifungal Activities
Compounds structurally related to this compound have shown significant antimicrobial and antifungal activities. These activities make them potential candidates for the development of new antimicrobial drugs (Klimešová et al., 2000).
5. Anticancer Properties
Research has indicated that pyrazole-1-carbothioamide nucleosides, structurally similar to this compound, exhibit significant anticancer properties against various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Radwan et al., 2019).
6. Phosphopantetheinyl Transferase Inhibition
Compounds like this compound have been studied for their ability to inhibit bacterial phosphopantetheinyl transferases. Such inhibition is crucial for developing new antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Foley et al., 2014).
7. Cytotoxicity and Potential in Cancer Therapy
Gold(III) complexes of 4,5-dihydropyrazole-1-carbothioamide derivatives, related to this compound, have shown cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer therapy (Wang et al., 2011).
8. Interaction with Biological Systems
Studies on the interaction of pyridine-2-carbothioamide complexes with biological systems, such as enzymes, have provided insights into their potential biomedical applications. These interactions are significant for understanding the mechanism of action of such compounds in biological contexts (Smith & Khoo Lian Ee, 1980).
Properties
IUPAC Name |
2-(cyclopropylmethoxy)pyridine-4-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c11-10(14)8-3-4-12-9(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGSPSNQKWDXEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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